![molecular formula C15H18N2O4S B4657048 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide](/img/structure/B4657048.png)
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide
説明
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
作用機序
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide works by inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a critical role in the immune response, and their activation is necessary for the production of antibodies. However, excessive B cell activation can lead to the development of autoimmune diseases and cancers. By inhibiting BTK activity, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide can suppress B cell activation and reduce the production of antibodies.
Biochemical and Physiological Effects
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to reduce the levels of autoantibodies in the blood, which are a hallmark of autoimmune diseases. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is its specificity for BTK. Unlike other BTK inhibitors, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide does not affect other kinases, which reduces the risk of off-target effects. However, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide also has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for the research and development of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown promising results in preclinical studies and could be a valuable addition to the current treatment options for these diseases.
Another potential application is in the treatment of cancers such as lymphoma, leukemia, and multiple myeloma. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown efficacy in preclinical studies and could be developed into a new class of cancer therapies.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is a promising small molecule inhibitor that targets the BTK pathway. It has shown potential as a therapeutic agent for the treatment of autoimmune diseases and cancers. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo use.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYLKJNHFXVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。